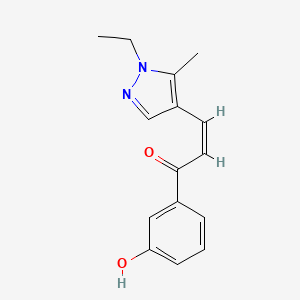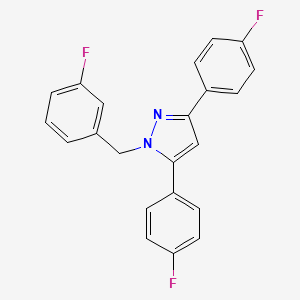![molecular formula C25H18N6O2S B10933881 N-{[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10933881.png)
N-{[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the reaction of appropriate precursors such as 2-aminopyrimidine with suitable electrophiles.
Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings with a thiourea moiety under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cell lines and its potential as an antimicrobial or antiviral agent.
Chemical Research: The compound serves as a model for studying the reactivity and stability of thiourea derivatives and their interactions with other molecules.
Mechanism of Action
The mechanism of action of N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine
- **(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N’-[4-(2-furyl)-2-pyrimidinyl]thiourea is unique due to its combination of a pyrazole ring, a furan ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential as a therapeutic agent make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C25H18N6O2S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H18N6O2S/c32-23(28-25(34)29-24-26-14-13-20(27-24)21-12-7-15-33-21)19-16-31(18-10-5-2-6-11-18)30-22(19)17-8-3-1-4-9-17/h1-16H,(H2,26,27,28,29,32,34) |
InChI Key |
GIVCUKAIGXRRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC(=S)NC3=NC=CC(=N3)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10933811.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10933816.png)
![ethyl 6-ethyl-2-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10933819.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933820.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide](/img/structure/B10933829.png)
![1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933843.png)

![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933857.png)
![N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933859.png)
![1-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933865.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10933870.png)
![6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10933873.png)

